

# Crystal structure of copper sulfate pentahydrate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Copper sulfate*  
Cat. No.: *B158482*

[Get Quote](#)

An In-Depth Technical Guide to the Crystal Structure of **Copper Sulfate** Pentahydrate

## Abstract

Copper(II) sulfate pentahydrate ( $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ ), commonly known as blue vitriol, is a compound of significant historical and contemporary importance across chemical, biological, and materials science disciplines.<sup>[1]</sup> Its vibrant blue color and predictable crystalline nature make it a model system for studying hydration, coordination chemistry, and the relationship between structure and physical properties. This guide provides an in-depth analysis of its intricate crystal structure, elucidating the coordination geometry of the copper(II) ion, the distinct roles of the five water molecules, and the extensive hydrogen-bonding network that defines its solid-state architecture. We will explore how this structure dictates the compound's characteristic color and thermal decomposition behavior. Furthermore, this paper presents a standardized protocol for the experimental determination of such crystal structures using single-crystal X-ray diffraction, offering field-proven insights for researchers and drug development professionals.

## Fundamental Crystallographic Data

The foundation of understanding any crystalline material lies in its crystallographic parameters. **Copper sulfate** pentahydrate crystallizes in the triclinic system, which is characterized by the lowest symmetry among crystal systems.<sup>[2][3]</sup> The lack of higher symmetry elements is a direct consequence of the complex and varied bonding interactions within the unit cell. The definitive structural parameters, determined through X-ray and neutron diffraction, are summarized below.

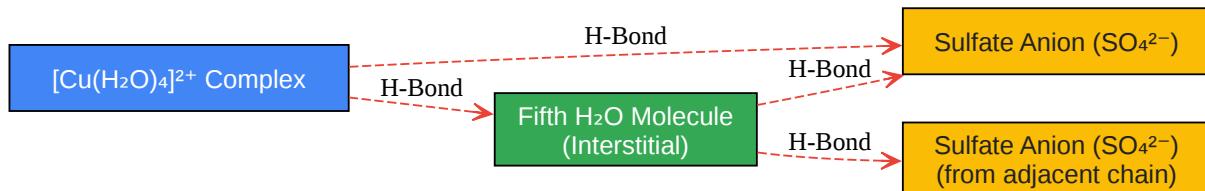
| Parameter                                                                 | Value                                                                    | Reference(s)                            |
|---------------------------------------------------------------------------|--------------------------------------------------------------------------|-----------------------------------------|
| Chemical Formula                                                          | $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$                                | <a href="#">[1]</a> <a href="#">[3]</a> |
| Crystal System                                                            | Triclinic                                                                | <a href="#">[2]</a> <a href="#">[3]</a> |
| Space Group                                                               | P-1                                                                      | <a href="#">[2]</a>                     |
| Unit Cell Dimensions                                                      | $a = 6.12 \text{ \AA}$ , $b = 10.7 \text{ \AA}$ , $c = 5.97 \text{ \AA}$ | <a href="#">[4]</a>                     |
| $\alpha = 82.35^\circ$ , $\beta = 107.33^\circ$ , $\gamma = 102.60^\circ$ |                                                                          | <a href="#">[2]</a> <a href="#">[4]</a> |
| Molecules per Unit Cell (Z)                                               | 2                                                                        | <a href="#">[2]</a> <a href="#">[4]</a> |
| Density                                                                   | 2.286 g/cm <sup>3</sup>                                                  | <a href="#">[3]</a>                     |

## The Coordination Sphere of the Copper(II) Ion

The central feature of the **copper sulfate** pentahydrate structure is the coordination environment of the copper(II) cation. Each  $\text{Cu}^{2+}$  ion is coordinated to six oxygen atoms in a distorted octahedral geometry.[\[5\]](#)[\[6\]](#)[\[7\]](#) This geometry is not perfect; it is a classic example of a Jahn-Teller distortion, a phenomenon common in octahedral complexes of  $d^9$  ions like  $\text{Cu}^{2+}$ .

- **Equatorial Ligands:** Four of the coordination sites are occupied by the oxygen atoms from four distinct water molecules, which lie in a square planar arrangement around the copper ion.[\[5\]](#)[\[6\]](#)[\[8\]](#)[\[9\]](#) These Cu-O( $\text{H}_2\text{O}$ ) bonds are the primary interactions defining the complex cation,  $[\text{Cu}(\text{H}_2\text{O})_4]^{2+}$ .
- **Axial Ligands:** The two remaining axial positions of the octahedron are occupied by oxygen atoms from two different sulfate ( $\text{SO}_4^{2-}$ ) anions.[\[1\]](#)[\[7\]](#)

This arrangement results in the formation of infinite polymeric chains where  $[\text{Cu}(\text{H}_2\text{O})_4]^{2+}$  units are linked by bridging sulfate anions.[\[1\]](#) The Jahn-Teller effect causes an elongation of the axial Cu-O(sulfate) bonds compared to the equatorial Cu-O(water) bonds, which is a key feature of this structure.[\[7\]](#)


*Distorted octahedral coordination of the Cu(II) ion.*

## The Intricate Hydrogen Bonding Network

A common misconception is that all five water molecules are directly bound to the copper ion. In reality, only four are coordinated ligands.<sup>[5][8][10]</sup> The fifth water molecule plays a distinct but equally critical role, acting as a bridge within the crystal lattice, held in place entirely by hydrogen bonds.<sup>[5][6][11]</sup> This intricate network of hydrogen bonds is the glue that stabilizes the three-dimensional structure.

- **Coordinated Water:** The four water molecules directly bonded to the copper ion act as hydrogen bond donors. Their hydrogen atoms form bonds with the oxygen atoms of adjacent sulfate anions and with the fifth, uncoordinated water molecule.<sup>[10]</sup>
- **Interstitial Water:** The fifth water molecule is a key intermediary. It accepts hydrogen bonds from the coordinated water molecules and, in turn, donates hydrogen bonds to the oxygen atoms of the sulfate ions, effectively linking the polymeric chains.<sup>[7][10]</sup>

The presence of two distinct types of water molecules (coordinated and interstitial) is fundamental to the compound's properties.



[Click to download full resolution via product page](#)

*Role of the fifth water molecule in the H-bond network.*

## Structure-Property Relationships

The detailed crystal structure directly explains the macroscopic properties of **copper sulfate pentahydrate**.

## Origin of the Blue Color

The vibrant blue color is a direct result of the coordination of water molecules to the Cu<sup>2+</sup> ion. [12] In the anhydrous form (CuSO<sub>4</sub>), the compound is a white powder.[1] The introduction of water ligands causes a splitting of the d-orbitals of the copper ion. This splitting allows for the absorption of photons corresponding to the energy difference between the orbitals. For the [Cu(H<sub>2</sub>O)<sub>4</sub>]<sup>2+</sup> complex, this absorption occurs in the yellow-orange region of the visible spectrum, and the compound reflects the complementary color, blue.[13]

## Thermal Decomposition Pathway

Heating **copper sulfate** pentahydrate leads to a stepwise loss of its waters of hydration, a process directly correlated with their different bonding environments within the crystal.[1][14] This multi-step decomposition is a classic thermogravimetric analysis (TGA) experiment.[15]

| Temperature Range (°C) | Mass Loss                   | Event                                                                       | Rationale                                                                     |
|------------------------|-----------------------------|-----------------------------------------------------------------------------|-------------------------------------------------------------------------------|
| ~60-100 °C             | ~14.4% (2 H <sub>2</sub> O) | CuSO <sub>4</sub> ·5H <sub>2</sub> O → CuSO <sub>4</sub> ·3H <sub>2</sub> O | Loss of the two most weakly bound coordinated water molecules.[1][14]         |
| ~100-150 °C            | ~14.4% (2 H <sub>2</sub> O) | CuSO <sub>4</sub> ·3H <sub>2</sub> O → CuSO <sub>4</sub> ·H <sub>2</sub> O  | Loss of the remaining two coordinated water molecules.[1][14]                 |
| >200 °C                | ~7.2% (1 H <sub>2</sub> O)  | CuSO <sub>4</sub> ·H <sub>2</sub> O → CuSO <sub>4</sub>                     | Loss of the final water molecule, which is tightly held by hydrogen bonds.[1] |
| >600 °C                | -                           | CuSO <sub>4</sub> → CuO + SO <sub>3</sub>                                   | Decomposition of the anhydrous salt to copper(II) oxide.[16]                  |

Note: Specific decomposition temperatures can vary slightly based on heating rate and atmospheric conditions.

# Experimental Protocol: Single-Crystal X-Ray Diffraction

The determination of a crystal structure like that of  $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$  is achieved through single-crystal X-ray diffraction. This self-validating technique provides precise atomic coordinates and bonding parameters. Historically, **copper sulfate** pentahydrate was the very first crystal used to demonstrate the diffraction of X-rays.<sup>[4][17]</sup> While modern instrumentation has vastly improved, the fundamental principles remain.

## Step 1: High-Quality Crystal Growth

- Objective: To obtain a single, defect-free crystal of suitable size (typically 0.1-0.3 mm).
- Methodology (Slow Evaporation):
  - Prepare a saturated aqueous solution of **copper sulfate** at a slightly elevated temperature (e.g., 35-40°C).
  - Filter the solution to remove any impurities.
  - Transfer the solution to a clean beaker and cover it with perforated film (e.g., Parafilm) to slow the rate of evaporation.
  - Place the beaker in a vibration-free location at a constant room temperature.
  - Monitor over several days to weeks for the formation of well-defined, transparent blue crystals.

## Step 2: Crystal Mounting and Data Collection

- Objective: To mount the crystal on a goniometer head and collect diffraction data using an X-ray diffractometer.
- Methodology:
  - Select a suitable crystal under a microscope.

- Mount the crystal on a glass fiber or loop using a minimal amount of adhesive (e.g., epoxy or oil).
- Center the crystal on the goniometer head of the diffractometer.
- A stream of cold nitrogen (~100 K) is typically used to minimize thermal vibrations and radiation damage.[7][18]
- The instrument then rotates the crystal through a series of angles while exposing it to a monochromatic X-ray beam, and a detector records the positions and intensities of the diffracted X-ray spots.

### Step 3: Structure Solution and Refinement

- Objective: To process the diffraction data to generate a final, validated structural model.
- Methodology:
  - Data Integration & Scaling: The raw diffraction images are processed to determine the unit cell parameters and the intensities of each reflection.
  - Structure Solution: Computational methods (e.g., direct methods or Patterson function) are used to determine the initial positions of the heavier atoms (Cu, S, O).
  - Structure Refinement: A least-squares refinement process is performed. The atomic positions and their displacement parameters are adjusted to achieve the best fit between the observed diffraction data and the data calculated from the model. Difference Fourier maps are used to locate the lighter hydrogen atoms.[17]
  - Validation: The final model is rigorously checked for chemical and crystallographic soundness using established metrics (e.g., R-factors, bond lengths/angles).

*Experimental workflow for crystal structure determination.*

## Safety and Handling for Laboratory Professionals

As a laboratory reagent, **copper sulfate** pentahydrate must be handled with appropriate care. It is classified as toxic if swallowed, causes serious eye irritation, and is very toxic to aquatic life

with long-lasting effects.[19][20]

- Personal Protective Equipment (PPE): Always wear safety glasses or goggles, nitrile gloves, and a lab coat.[19][21][22] In case of dust generation, use respiratory protection.[21]
- Handling: Avoid ingestion and inhalation of dust.[21] Minimize dust generation. Wash hands thoroughly after handling.[19]
- First Aid: In case of eye contact, rinse cautiously with water for several minutes.[21] If swallowed, rinse mouth and seek immediate medical attention.[23]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[19] Avoid release to the environment.[19][22]

## Conclusion

The crystal structure of **copper sulfate** pentahydrate is a masterful interplay of coordination chemistry and hydrogen bonding. The distorted octahedral environment of the copper(II) ion, the formation of polymeric chains via sulfate bridges, and the crucial stabilizing role of an extensive hydrogen-bonding network mediated by both coordinated and interstitial water molecules are its defining features. This detailed atomic arrangement is not merely an academic curiosity; it is the direct cause of the compound's characteristic blue color, its specific thermal decomposition pathway, and its overall stability. The methodologies outlined herein for its structural determination represent a cornerstone of modern chemical and materials science, allowing researchers to continue to build upon the foundational work that began with this very crystal over a century ago.

## References

- askIITians. (2014, February 3). How many hydrogen-bonded water molecule(s) are associated in CuSO<sub>4</sub>.5H<sub>2</sub>O.
- ChemSupply Australia. (2024, March 4). Safety Data Sheet COPPER (II) SULFATE Pentahydrate.
- Beevers, C., & Lipson, H. (1934, February 1). Crystal Structure of Copper Sulphate. Semantic Scholar.
- Wikipedia. Copper(II) sulfate.
- Beevers, C., & Lipson, H. (1934, October 1). The Crystal Structure of Copper Sulphate Pentahydrate, CuSO<sub>4</sub>.5H<sub>2</sub>O. Semantic Scholar.

- Mettler Toledo. Thermal Decomposition of **Copper Sulfate** Pentahydrate.
- Quora. (2017, March 25). How many hydrogen-bonded water molecules are there in CuSO4.5H2O?
- Cheng, L., et al. (2012). Thermal analysis and decomposition kinetics of the dehydration of **copper sulfate** pentahydrate. ResearchGate.
- Cheng, L., et al. (2012). Thermal analysis and decomposition kinetics of the dehydration of **copper sulfate** pentahydrate. INIS-IAEA.
- YouTube. (2020, November 28). Thermogravimetric Analysis – Copper Sulphate Pentahydrate.
- Gauth. Solved: What bonding holds water molecules in copper (II) sulfate pentahydrate?
- Carl ROTH. Safety Data Sheet: Copper(II) sulphate pentahydrate.
- Redox. (2021, June 30). Safety Data Sheet Copper sulphate, pentahydrate.
- Justel, F. J., et al. (2019). Crystallisation of copper sulphate pentahydrate from aqueous solution in absence and presence of sodium chloride. Journal of Crystal Growth.
- Vedantu. Number of hydrogen-bonded water molecules associated in.
- Chem1. (2016, June 29). Bonding in coordination complexes.
- Ruggiero, M., et al. (2015). Origins of Contrasting Copper Coordination Geometries in Crystalline **Copper Sulfate** Pentahydrate. ResearchGate.
- Ruggiero, M., et al. (2015). Experimental 90 K single-crystal X-ray diffraction structure of CuSO4.5H2O. ResearchGate.
- Gauth. DJ B) Cr In copper sulphate pentahydrate (CuSO4.5H2O) , the number of water molecules at.
- IPCS INCHEM. ICSC 1416 - COPPER(II) SULFATE, PENTAHYDRATE.
- SurfaceNet GmbH. Crystal: **Copper Sulfate** - CuSO4.5H2O.
- YouTube. (2023, February 16). Blue vitriol/ CuSO4.5H2O/ Central metal ion is CU2+/One H2O is bonded to SO42- by Hydrogen bonds/.
- Chemistry Stack Exchange. (2017, April 5). Why is anhydrous copper(II) sulfate white while the pentahydrate is blue, even though both have one unpaired electron?
- Foodcom S.A. (2023, March 8). Uses of **Copper Sulfate** Pentahydrate in agriculture and industry.
- iycr2014. (2014, August 28). Do try this in your own home! **Copper sulfate** pentahydrate.
- Quora. (2019, March 29). What are some uses for CuSO4 (Copper(II) Sulfate)?

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

# Sources

- 1. Copper(II) sulfate - Wikipedia [en.wikipedia.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Crystal: Copper Sulfate - CuSO<sub>4</sub>·5H<sub>2</sub>O - SurfaceNet [surfacenet.de]
- 4. [PDF] Crystal Structure of Copper Sulphate | Semantic Scholar [semanticscholar.org]
- 5. quora.com [quora.com]
- 6. Number of hydrogenbonded water molecules associated class 11 chemistry CBSE [vedantu.com]
- 7. researchgate.net [researchgate.net]
- 8. gauthmath.com [gauthmath.com]
- 9. m.youtube.com [m.youtube.com]
- 10. How many hydrogen-bonded water molecule(s) are associated in CuSO<sub>4</sub>.5H - askIITians [askiitians.com]
- 11. gauthmath.com [gauthmath.com]
- 12. chem1.com [chem1.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. mt.com [mt.com]
- 17. iycr2014.org [iycr2014.org]
- 18. researchgate.net [researchgate.net]
- 19. geneseo.edu [geneseo.edu]
- 20. redox.com [redox.com]
- 21. chemsupply.com.au [chemsupply.com.au]
- 22. carlroth.com:443 [carlroth.com:443]
- 23. ICSC 1416 - COPPER(II) SULFATE, PENTAHYDRATE [chemicalsafety.ilo.org]
- To cite this document: BenchChem. [Crystal structure of copper sulfate pentahydrate]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b158482#crystal-structure-of-copper-sulfate-pentahydrate>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)